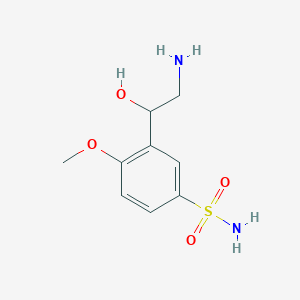
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide
Cat. No. B067807
Key on ui cas rn:
189814-01-5
M. Wt: 246.29 g/mol
InChI Key: DFRHZLORIBBQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06214882B1
Procedure details


11 g (0.040 mol) of (−)-α-azidomethyl-2-methoxy-5-sulphamoylbenzenemethanol, 500 ml of ethanol and 2.2 g of 10% palladium on charcoal are introduced into a 1-liter reactor. The reactor is closed and purged with nitrogen, and the mixture is stirred under 400 kPa of hydrogen at room temperature for 3 hours. The reaction mixture is then filtered through Whatman paper, the recovered catalyst is suspended in 200 ml of methanol and the mixture is heated to boiling for 30 minutes. It is then filtered through Whatman paper, the filtrates are combined and concentrated and the residue is dried in a desiccator under vacuum over phosphorus pentoxide. 9.4 g of (−)-α-aminomethyl-2-methoxy-5-sulphamoylbenzenemethanol are obtained.
Name
(−)-α-azidomethyl-2-methoxy-5-sulphamoylbenzenemethanol
Quantity
11 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N:1]([CH2:4][CH:5]([C:7]1[CH:12]=[C:11]([S:13](=[O:16])(=[O:15])[NH2:14])[CH:10]=[CH:9][C:8]=1[O:17][CH3:18])[OH:6])=[N+]=[N-]>[Pd].C(O)C>[NH2:1][CH2:4][CH:5]([C:7]1[CH:12]=[C:11]([S:13](=[O:15])(=[O:16])[NH2:14])[CH:10]=[CH:9][C:8]=1[O:17][CH3:18])[OH:6]
|
Inputs


Step One
|
Name
|
(−)-α-azidomethyl-2-methoxy-5-sulphamoylbenzenemethanol
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC(O)C1=C(C=CC(=C1)S(N)(=O)=O)OC
|
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred under 400 kPa of hydrogen at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reactor is closed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is then filtered through Whatman paper
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to boiling for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It is then filtered through Whatman paper
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the residue is dried in a desiccator under vacuum over phosphorus pentoxide
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC(O)C1=C(C=CC(=C1)S(N)(=O)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
